molecular formula C9H15BN2O2S B6416310 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid CAS No. 1264144-24-2

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid

Cat. No.: B6416310
CAS No.: 1264144-24-2
M. Wt: 226.11 g/mol
InChI Key: NHJWOQYAOPHKCJ-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry, particularly for its role in Suzuki–Miyaura coupling reactions. This compound features a thiazole ring substituted with a boronic acid group and a piperidine ring, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequent borylation can be achieved using boronic acid derivatives under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boronic acids, and substituted thiazole derivatives .

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to its combination of a thiazole ring, piperidine moiety, and boronic acid group. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJWOQYAOPHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2CCCCC2C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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